2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is an organic compound characterized by its unique structure, which includes an octene backbone with a 3,5-dimethoxyphenyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone in the presence of a base such as sodium hydroxide.
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-ethyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-propyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-butyl-
Uniqueness
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
56694-84-9 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(Z)-3-methyloct-2-en-2-yl]benzene |
InChI |
InChI=1S/C17H26O2/c1-6-7-8-9-13(2)14(3)15-10-16(18-4)12-17(11-15)19-5/h10-12H,6-9H2,1-5H3/b14-13- |
InChI Key |
SOMYANHMIYLVPD-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCC/C(=C(/C)\C1=CC(=CC(=C1)OC)OC)/C |
Canonical SMILES |
CCCCCC(=C(C)C1=CC(=CC(=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.